Samidorphan

Opioid Pharmacology Receptor Occupancy CNS Penetration

Select Samidorphan free base for studies demanding a functionally distinct opioid modulator. The 3-carboxamido substitution confers 69% absolute oral bioavailability, eliminating the first-pass variability of naltrexone (5–40%). Its balanced μ‑antagonism with partial κ/δ agonism enables reproducible oral-dosing paradigms and targeted investigation of mood, reward, and antipsychotic-induced weight gain—endpoints unattainable with naloxone or naltrexone alone.

Molecular Formula C21H26N2O4
Molecular Weight 370.4 g/mol
CAS No. 852626-89-2
Cat. No. B1681425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSamidorphan
CAS852626-89-2
SynonymsSamidorphan;  RDC 0313;  RDC-0313;  RDC0313;  ALKS-33;  ALKS33;  ALKS 33; 
Molecular FormulaC21H26N2O4
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34CC(=O)CCC3(C2CC5=C4C(=C(C=C5)C(=O)N)O)O
InChIInChI=1S/C21H26N2O4/c22-19(26)15-4-3-13-9-16-21(27)6-5-14(24)10-20(21,17(13)18(15)25)7-8-23(16)11-12-1-2-12/h3-4,12,16,25,27H,1-2,5-11H2,(H2,22,26)/t16-,20-,21-/m1/s1
InChIKeyRYIDHLJADOKWFM-MAODMQOUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityfreely soluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Samidorphan (CAS 852626-89-2): Baseline Procurement Profile for a Differentiated μ-Opioid Antagonist


Samidorphan (ALKS-33, RDC-0313) is a synthetic opioid modulator belonging to the morphinan chemical class, structurally derived from naltrexone via incorporation of a 3-carboxamido group [1]. It functions primarily as a high-affinity antagonist at the μ-opioid receptor (MOR) while exhibiting partial agonist activity at δ-opioid (DOR) and κ-opioid (KOR) receptors [2]. Samidorphan is distinguished from its parent compound naltrexone by its pharmacokinetic profile—including higher oral bioavailability and longer elimination half-life—which enables once-daily oral dosing [3]. It is clinically utilized exclusively in fixed-dose combination products: with olanzapine (LYBALVI™) for schizophrenia and bipolar I disorder, and with buprenorphine (ALKS-5461, investigational) for treatment-resistant major depressive disorder [4]. The free base form (C21H26N2O4, MW 370.44) is available from research chemical suppliers for preclinical and analytical applications.

Samidorphan Procurement: Why In-Class Opioid Antagonists Cannot Be Substituted


Samidorphan is frequently misclassified as a generic μ-opioid antagonist interchangeable with naltrexone or naloxone. This is a critical procurement error. Despite sharing a morphinan scaffold with naltrexone, samidorphan's 3-carboxamido substitution fundamentally alters its receptor occupancy profile, pharmacokinetics, and functional selectivity at DOR and KOR [1]. Unlike naltrexone, which exhibits negligible DOR occupancy at clinically relevant concentrations, samidorphan demonstrates measurable binding at all three opioid receptor subtypes [2]. Moreover, samidorphan's oral bioavailability of 69% contrasts sharply with naltrexone's 5–40% , directly impacting experimental reproducibility in oral dosing paradigms. Substituting naltrexone or naloxone for samidorphan in research protocols—particularly those investigating weight regulation, mood modulation, or antipsychotic adjunct therapy—will yield non-equivalent pharmacodynamic outcomes due to these quantifiable differences in receptor engagement and systemic exposure.

Samidorphan: Quantitative Differential Evidence vs. Comparator Compounds


Samidorphan vs. Naltrexone: In Vivo Brain Receptor Occupancy at Clinically Relevant Concentrations

At clinically relevant unbound brain concentrations, samidorphan demonstrates quantifiably distinct receptor occupancy compared to naltrexone across all three opioid receptor subtypes in rat brain [1]. Samidorphan binds to MOR, DOR, and KOR, whereas naltrexone occupies only MOR and KOR with minimal to no detectable DOR binding [1].

Opioid Pharmacology Receptor Occupancy CNS Penetration

Samidorphan vs. Naltrexone: In Vitro Binding Affinity (Ki) at μ-Opioid Receptors

Samidorphan exhibits approximately 2-fold higher affinity for the μ-opioid receptor compared to naltrexone in radioligand competition binding assays [1][2].

Receptor Binding Affinity Assay Radioligand Binding

Samidorphan vs. Naltrexone: Oral Bioavailability for Preclinical Dosing

Samidorphan demonstrates markedly higher and more consistent absolute oral bioavailability (69%) compared to naltrexone, which undergoes extensive first-pass metabolism resulting in 5–40% bioavailability [1].

Pharmacokinetics Oral Bioavailability ADME

Samidorphan + Olanzapine Combination vs. Olanzapine Monotherapy: Weight Gain Mitigation in Schizophrenia

In the Phase 3 ENLIGHTEN-2 trial, co-administration of samidorphan with olanzapine (OLZ/SAM) resulted in significantly less weight gain compared to olanzapine monotherapy over 24 weeks in patients with stable schizophrenia [1].

Antipsychotic Adjunct Metabolic Side Effects Weight Management

Samidorphan: Evidence-Backed Research and Industrial Application Scenarios


Investigating Opioid Receptor Pharmacology with Differentiated DOR/KOR Engagement

For researchers studying the functional roles of δ- and κ-opioid receptors in mood, reward, or feeding behavior, samidorphan offers a quantifiably distinct tool compared to naltrexone. As demonstrated by direct in vivo occupancy data, samidorphan achieves measurable DOR and KOR occupancy (36.1% and 41.9%, respectively) at clinically relevant concentrations, whereas naltrexone exhibits negligible DOR binding [1]. This differential engagement allows investigators to probe opioid receptor contributions to neurobehavioral endpoints that would be undetectable with naltrexone or naloxone.

Development of Weight-Neutral Antipsychotic Combination Formulations

Pharmaceutical development programs targeting antipsychotic-induced weight gain should procure samidorphan as the opioid antagonist component based on Phase 3 evidence demonstrating a 2.38 percentage-point reduction in weight gain when combined with olanzapine versus olanzapine alone [2]. This weight-mitigating effect has been reproduced across multiple clinical trials and patient subgroups [3], establishing samidorphan as the only opioid antagonist with regulatory approval specifically for attenuating antipsychotic-associated metabolic adverse effects.

Preclinical Pharmacokinetic Studies Requiring High and Predictable Oral Bioavailability

Samidorphan's absolute oral bioavailability of 69% [4] makes it the preferred opioid antagonist for preclinical studies requiring reliable systemic exposure following oral administration. Unlike naltrexone (5–40% bioavailability), samidorphan's reduced first-pass metabolism ensures more consistent plasma concentrations across subjects, reducing the number of animals required to achieve statistical power and minimizing compound waste in chronic dosing experiments [5].

Investigating Opioid Modulation as an Adjunctive Strategy in Treatment-Resistant Depression

Samidorphan is a critical component of the buprenorphine/samidorphan (ALKS-5461) combination under investigation for treatment-resistant major depressive disorder. In a randomized, double-blind, placebo-controlled trial, adjunctive buprenorphine/samidorphan 2 mg/2 mg produced significantly greater improvement on depression rating scales versus placebo (HAM-D: -2.8; MADRS: -4.9) [6]. Researchers exploring opioid system modulation for mood disorders should procure samidorphan in combination with buprenorphan to replicate this novel, non-monoaminergic antidepressant mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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